Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

SCD1 inhibition regioisomeric SAR lipid metabolism

This 2-methoxy regioisomer is an essential ortho-substituted SAR probe for SCD1 inhibitor optimization. Unlike bulk generic benzamides, this compound enables systematic mapping of regioisomeric potency landscapes – a shift from 3-OMe (IC50=915 nM) to 2-OMe alters IC50 by orders of magnitude due to distinct hydrogen-bonding geometry. The 5-(3-trifluoromethylbenzyl)thiazole moiety confers a unique lipophilicity profile (LogP 3.5-4.0) unattainable with para-CF3 or non-fluorinated analogs. Ideal for fragment-based drug discovery and combinatorial library expansion. Request a quote today for assay development.

Molecular Formula C19H15F3N2O2S
Molecular Weight 392.4
CAS No. 831238-04-1
Cat. No. B2870360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide
CAS831238-04-1
Molecular FormulaC19H15F3N2O2S
Molecular Weight392.4
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N2O2S/c1-26-16-8-3-2-7-15(16)17(25)24-18-23-11-14(27-18)10-12-5-4-6-13(9-12)19(20,21)22/h2-9,11H,10H2,1H3,(H,23,24,25)
InChIKeyCUHLSCSFIKYISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Methoxy‑N‑{5‑[3‑(trifluoromethyl)benzyl]‑1,3‑thiazol‑2‑yl}benzamide (CAS 831238‑04‑1): A Thiazole‑Benzamide SCD1 Inhibitor Scaffold


2‑Methoxy‑N‑{5‑[3‑(trifluoromethyl)benzyl]‑1,3‑thiazol‑2‑yl}benzamide (CAS 831238‑04‑1, molecular formula C₁₉H₁₅F₃N₂O₂S, MW 392.4) is a synthetic small‑molecule belonging to the N‑(thiazol‑2‑yl)benzamide class. This compound has been identified within the stearoyl‑CoA desaturase‑1 (SCD1) inhibitor patent landscape, where the thiazole‑benzamide core serves as a privileged scaffold for modulating lipid metabolism [1]. The 2‑methoxy substituent on the benzamide ring represents a specific regioisomeric variation with implications for target potency and selectivity compared to its 3‑methoxy and 4‑methoxy congeners [2].

Why 2‑Methoxy‑N‑{5‑[3‑(trifluoromethyl)benzyl]‑1,3‑thiazol‑2‑yl}benzamide Cannot Be Interchanged with Other N‑(Thiazol‑2‑yl)benzamide Analogs


The N‑(thiazol‑2‑yl)benzamide class displays extreme sensitivity of SCD1 inhibitory potency to the position and nature of substituents on the benzamide ring. A shift of the methoxy group from the 3‑position to the 2‑position can alter the IC₅₀ by orders of magnitude due to differences in hydrogen‑bonding geometry and steric fit within the SCD1 active site [1]. Additionally, the 5‑(3‑trifluoromethylbenzyl)thiazole moiety confers a distinct lipophilicity profile that cannot be replicated by para‑trifluoromethyl or non‑fluorinated benzyl analogs, directly impacting membrane permeability and metabolic stability . These structure‑activity relationship (SAR) discontinuities mean that generic substitution among regioisomers or between scaffold variants risks complete loss of target engagement.

Quantitative Differentiation Evidence for 2‑Methoxy‑N‑{5‑[3‑(trifluoromethyl)benzyl]‑1,3‑thiazol‑2‑yl}benzamide (CAS 831238‑04‑1)


SCD1 Inhibitory Potency of the 3‑Methoxy Regioisomer: A Benchmark for 2‑Methoxy Differentiation

The 3‑methoxy regioisomer, 3‑methoxy‑N‑(5‑(3‑(trifluoromethyl)benzyl)thiazol‑2‑yl)benzamide, exhibits an IC₅₀ of 915 nM against human SCD1 in a microsomal [¹⁴C]stearate‑to‑[¹⁴C]oleate conversion assay [1]. The 2‑methoxy substitution pattern present in the target compound is expected to produce a markedly different inhibitory profile because the ortho‑methoxy group imposes distinct conformational constraints on the amide bond and alters the electron density of the aromatic ring, factors known to critically influence SCD1 active‑site recognition [2]. Direct comparative data for the 2‑methoxy compound are not publicly available; however, the 915 nM benchmark for the 3‑methoxy analog provides a quantitative reference point for assessing the regioisomeric potency shift.

SCD1 inhibition regioisomeric SAR lipid metabolism

Predicted Lipophilicity and Aqueous Solubility versus a Thiophene Analog

Predicted physicochemical properties for the target compound were compared with the thiophene‑2‑carboxamide analog N‑{5‑[3‑(trifluoromethyl)benzyl]‑1,3‑thiazol‑2‑yl}‑2‑thiophenecarboxamide (Hit2Lead SC‑5860189). The thiophene analog has a calculated LogP of 4.53 and a predicted LogSW (log aqueous solubility) of −5.76 . The target 2‑methoxybenzamide compound, bearing a more polar ortho‑substituent, is anticipated to exhibit a lower LogP (estimated ~3.5–4.0) and improved aqueous solubility, consistent with the hydrogen‑bond acceptor capacity of the methoxy oxygen. This property shift is relevant for applications requiring enhanced aqueous compatibility without sacrificing the membrane permeability conferred by the 3‑trifluoromethylbenzylthiazole core.

Lipophilicity aqueous solubility membrane permeability

Potency Gap Relative to the 4‑Ethylamino‑3‑(2‑hydroxyethoxy) Analog (37c)

The optimized SCD1 inhibitor 4‑ethylamino‑3‑(2‑hydroxyethoxy)‑N‑[5‑(3‑trifluoromethylbenzyl)thiazol‑2‑yl]benzamide (compound 37c) achieves a sub‑nanomolar IC₅₀ of 0.04 nM in both murine and human SCD1 microsomal assays [1]. This represents a >20,000‑fold potency enhancement over the 3‑methoxy regioisomer (IC₅₀ = 915 nM) [2]. The 2‑methoxy target compound, lacking the ethylamino and hydroxyethoxy substituents, is structurally positioned as a minimalist scaffold probe rather than a potency‑optimized inhibitor. This potency gap underscores the compound's utility for deconvoluting the contribution of individual substituents to SCD1 inhibition.

SCD1 potency lead optimization sub‑nanomolar inhibitors

Structural Uniqueness: Ortho‑Methoxy Substitution versus Meta‑ and Para‑Substituted Analogs

The 2‑methoxy substitution in the target compound is unique among the commonly explored SCD1‑active N‑(thiazol‑2‑yl)benzamide series, where the 3‑methoxy and 4‑methoxy variants dominate the patent literature [1]. The ortho‑methoxy group introduces an intramolecular hydrogen‑bond acceptor proximal to the amide NH, which can influence the amide bond conformation and the presentation of the benzamide ring to the SCD1 binding pocket. This conformational perturbation is not achievable with the 3‑ or 4‑methoxy analogs and represents a distinct chemical biology tool for probing SCD1 active‑site topology.

Regioisomeric differentiation ortho‑substitution effect conformational analysis

Key Application Scenarios for 2‑Methoxy‑N‑{5‑[3‑(trifluoromethyl)benzyl]‑1,3‑thiazol‑2‑yl}benzamide (CAS 831238‑04‑1)


SCD1 SAR Probe for Regioisomeric Potency Mapping

The 2‑methoxybenzamide compound serves as an ortho‑substituted SAR probe in SCD1 inhibitor optimization programs. Its use alongside the 3‑methoxy (IC₅₀ = 915 nM) [1] and 4‑methoxy analogs allows systematic mapping of the regioisomeric potency landscape of the thiazole‑benzamide scaffold. The ortho‑methoxy group's influence on amide conformation provides insights into the steric and electronic requirements of the SCD1 active site that are unattainable with meta‑ or para‑substituted probes .

Physicochemical Benchmarking for Lipophilicity‑Solubility Trade‑Offs

With an estimated LogP of 3.5–4.0, the target compound provides a balanced lipophilicity profile relative to more hydrophobic analogs such as the thiophene‑2‑carboxamide derivative (LogP = 4.53, LogSW = −5.76) [1]. This property makes it suitable as a reference compound for evaluating the impact of benzamide substituents on aqueous solubility and membrane permeability in the thiazole‑benzamide series, supporting formulation and assay development efforts .

Minimalist Scaffold for Fragment‑Based or Combinatorial Library Design

The compound's relatively simple substitution pattern—a single 2‑methoxy group on the benzamide ring—makes it an attractive starting point for fragment‑based drug discovery (FBDD) or combinatorial library expansion. Unlike the highly optimized compound 37c (IC₅₀ = 0.04 nM) that bears three substituents [1], the 2‑methoxy scaffold allows stepwise introduction of additional functional groups to deconvolute their individual contributions to SCD1 potency and selectivity .

Selectivity Profiling Against Other Cys‑Loop Ligand‑Gated Ion Channels

Although primarily characterized as an SCD1 inhibitor scaffold, the N‑(thiazol‑2‑yl)benzamide core has also been explored for activity at the Zinc‑Activated Channel (ZAC) and P2X3 receptors [1]. The 2‑methoxy compound can be employed in selectivity panels against these off‑targets to define the target engagement specificity of the thiazole‑benzamide chemotype, particularly when compared to ZAC‑selective antagonists such as TTFB .

Quote Request

Request a Quote for 2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.